N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-methoxypropyl)-2-(methylthio)nicotinamide

Description

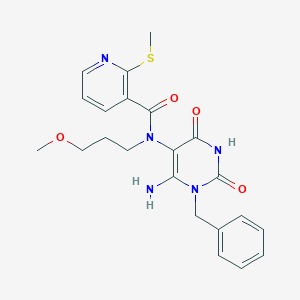

This compound is a pyrimidine-2,4-dione derivative fused with a nicotinamide moiety. Its structure features a tetrahydropyrimidinone core substituted with a benzyl group at position 1, an amino group at position 6, and a 3-methoxypropyl chain attached to the pyrimidine nitrogen.

Properties

Molecular Formula |

C22H25N5O4S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-(3-methoxypropyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C22H25N5O4S/c1-31-13-7-12-26(21(29)16-10-6-11-24-20(16)32-2)17-18(23)27(22(30)25-19(17)28)14-15-8-4-3-5-9-15/h3-6,8-11H,7,12-14,23H2,1-2H3,(H,25,28,30) |

InChI Key |

UQKMOIZEBXMTTJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3=C(N=CC=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-methoxypropyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: This step may involve a nucleophilic substitution reaction.

Functionalization of the Nicotinamide Moiety: This can be done through various organic transformations such as alkylation or acylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-methoxypropyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: As a potential therapeutic agent for various diseases.

Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-methoxypropyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Key Observations :

Structural Complexity: The target compound’s benzyl-tetrahydropyrimidinone core distinguishes it from simpler pyridine derivatives like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, which lacks fused heterocycles .

Substituent Effects: The 3-methoxypropyl and methylthio groups enhance hydrophobicity compared to compounds with polar substituents (e.g., dimethylamino in 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine) .

Pharmacological Potential: While 11f includes a benzodiazepine-carboxamide group (common in kinase inhibitors), the target compound’s nicotinamide moiety may favor interactions with NAD(P)H-dependent enzymes .

Research Tools and Methodologies

The evidence highlights software and databases critical for structural and functional comparisons:

- AutoDock4 : Used for docking studies to predict binding modes of nicotinamide derivatives .

- Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions, relevant for comparing pyrimidine analogs .

- SHELX : Employed in crystallographic refinement of similar compounds (e.g., pyrimidine-dione derivatives) .

Biological Activity

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-methoxypropyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₈N₄O₄S

- Molecular Weight : 334.39 g/mol

The presence of a tetrahydropyrimidine ring and various functional groups suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that modifications in the side chains can enhance antimicrobial potency, suggesting that our compound may also possess such properties .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Tetrahydropyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. A notable study showed that a related compound inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest . Further research could elucidate whether our compound exhibits similar mechanisms.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related compounds. For example, some tetrahydropyrimidine derivatives act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. This suggests that our compound could also interact with metabolic pathways relevant to diabetes treatment .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications increased antibacterial activity significantly. The study concluded that further optimization could yield a potent antimicrobial agent .

Study 2: Anticancer Potential

In another investigation, a related tetrahydropyrimidine was tested for its anticancer properties in vitro. The results demonstrated a dose-dependent inhibition of cell viability in several cancer cell lines, with mechanisms involving apoptosis induction being confirmed through flow cytometry analysis .

Data Table: Comparison of Biological Activities

Q & A

Q. What methodologies address low reproducibility in synthetic routes?

- Methodological Approach :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry) and identify critical factors affecting yield .

- Robustness Testing : Introduce deliberate variations (e.g., ±10% solvent volume) to assess method resilience, as recommended in for refining experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.